molecular formula C14H24N4 B11809110 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine

Cat. No.: B11809110
M. Wt: 248.37 g/mol
InChI Key: JWQJJTSCTPFFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine is unique due to its specific structure and the presence of both piperazine and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

1-[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]ethanamine

InChI

InChI=1S/C14H24N4/c1-4-17-7-9-18(10-8-17)14-6-5-13(11(2)15)12(3)16-14/h5-6,11H,4,7-10,15H2,1-3H3

InChI Key

JWQJJTSCTPFFPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C=C2)C(C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.